4-Chloro-6-cyclobutyl-2-methylpyrimidine

Vue d'ensemble

Description

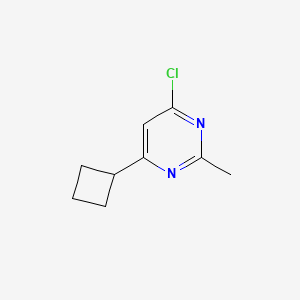

4-Chloro-6-cyclobutyl-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C9H11ClN2. This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a cyclobutyl group at the 6-position, and a methyl group at the 2-position. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclobutyl-2-methylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and cyclobutylamine.

Chlorination: The 2-methylpyrimidine undergoes chlorination using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position.

Cyclobutylation: The chlorinated intermediate is then reacted with cyclobutylamine under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3), to introduce the cyclobutyl group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6-cyclobutyl-2-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents

Activité Biologique

4-Chloro-6-cyclobutyl-2-methylpyrimidine is a pyrimidine derivative notable for its unique structural features, including a chlorine atom at the 4-position, a cyclobutyl group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. This compound has been investigated for its potential biological activities, particularly in medicinal chemistry and biochemistry.

- Molecular Formula : C_8H_10ClN_3

- Molecular Weight : Approximately 168.63 g/mol

The compound's structure is essential in defining its interaction with biological systems, influencing its pharmacological properties and potential therapeutic applications.

Enzyme Modulation

This compound interacts with various enzymes, including oxidoreductases and transferases. These interactions can modulate enzyme activities, affecting biochemical pathways crucial for cellular functions. The compound has been shown to inhibit or activate certain enzymes, leading to alterations in metabolic processes and cell signaling pathways.

Cellular Effects

The compound influences cell function by modulating key cellular processes:

- Cell Signaling : It affects pathways involved in cell proliferation and survival.

- Gene Expression : Alters the expression of genes associated with metabolic regulation.

- Cellular Metabolism : Impacts glycolysis and other metabolic pathways, which may have implications in cancer therapy.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through specific signaling pathway inhibition.

Dosage and Temporal Effects

The biological effects of this compound can vary significantly based on dosage:

- Low Doses : Exhibited beneficial effects such as anti-inflammatory and anticancer activities without significant toxicity.

- High Doses : May lead to adverse effects, necessitating careful dosage optimization in therapeutic contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives similar to this compound. Notable findings include:

| Study | Findings |

|---|---|

| Study A | Demonstrated efficacy in preclinical models for anxiety and depression using related compounds. |

| Study B | Investigated modulation of metabotropic glutamate receptors, indicating potential applications in neurological disorders. |

| Study C | Highlighted rapid uptake and adverse effects of similar chlorinated compounds, emphasizing the need for safety assessments. |

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of pyrimidines, including 4-Chloro-6-cyclobutyl-2-methylpyrimidine, exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, demonstrating potential as a therapeutic agent against tumors.

Case Study: MDA-MB-231 Cells

In a study involving MDA-MB-231 triple-negative breast cancer cells, compounds structurally related to this compound exhibited IC50 values indicating strong inhibitory effects on cell growth. The selectivity of these compounds towards cancerous cells over non-cancerous cells suggests a promising therapeutic window for further development.

| Study Focus | IC50 Value (µM) | Cell Line |

|---|---|---|

| Anticancer Activity | 0.126 | MDA-MB-231 |

1.2 Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Its ability to inhibit microbial growth has been attributed to structural features that allow it to interact effectively with microbial enzymes and cellular components.

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | < 16 |

| Escherichia coli | < 16 |

Agricultural Chemistry

This compound is being explored for its potential use in agrochemicals, such as herbicides and fungicides. Its structural characteristics may confer specific interactions with biological targets in plants and pathogens, leading to effective pest control solutions.

Neuropharmacological Applications

The compound has been explored for its potential as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE10. Inhibition of PDE10 is associated with therapeutic benefits in neurological and psychiatric disorders, including schizophrenia.

Mechanism of Action

By increasing levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in neurons, these inhibitors may improve synaptic signaling and cognitive functions.

Material Science

In material science, this compound is employed in the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows for versatile modifications that can enhance material characteristics.

Propriétés

IUPAC Name |

4-chloro-6-cyclobutyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-6-11-8(5-9(10)12-6)7-3-2-4-7/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXXBDBIQBRXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.